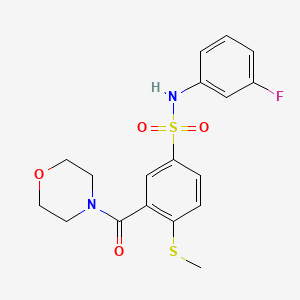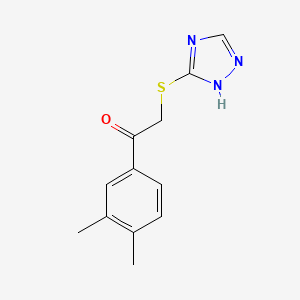![molecular formula C27H29N5O B4536349 2-[(6-isobutyl-2-methyl-4-pyrimidinyl)carbonyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4536349.png)
2-[(6-isobutyl-2-methyl-4-pyrimidinyl)carbonyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Descripción general
Descripción
Tetrahydro-β-carbolines are heterocyclic organic compounds that feature in various chemical and pharmacological studies due to their presence in several alkaloids and their physiological activities. The interest in these compounds spans across synthetic organic chemistry to medicinal chemistry, focusing on their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
A new method for the synthesis of hexahydro-pyrimido[6,1-a]isoquinolines and hexahydro-pyrimido[6,1-a]-β-carbolines demonstrates the use of intramolecular amidoalkylation for preparing these compounds, showing satisfactory yields and providing insights into the efficiency of different synthesis methods (Fisyuk & Mukanov, 2003). Another approach employs pyroglutamic acid derivatives in the asymmetric synthesis of tetrahydro-β-carbolines, highlighting the importance of chiral auxiliaries in synthesizing these compounds (Itoh et al., 2002).
Molecular Structure Analysis
The molecular structure of tetrahydro-β-carbolines includes a pyrimidine ring fused with a β-carboline structure, which is significant in contributing to their chemical properties and biological activities. NMR spectroscopy studies have been pivotal in understanding the structure and isomeric forms of these compounds, providing a foundation for further chemical and pharmacological investigations.
Chemical Reactions and Properties
Tetrahydro-β-carbolines undergo various chemical reactions, including cyclization, rearrangement, and interactions with other chemical entities, leading to a diverse array of derivatives with potential biological activities. The synthesis of these compounds as antileishmanial agents illustrates their chemical reactivity and potential for therapeutic use (Kumar et al., 2010).
Propiedades
IUPAC Name |
[2-methyl-6-(2-methylpropyl)pyrimidin-4-yl]-[1-(6-methylpyridin-2-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O/c1-16(2)14-19-15-24(30-18(4)29-19)27(33)32-13-12-21-20-9-5-6-10-22(20)31-25(21)26(32)23-11-7-8-17(3)28-23/h5-11,15-16,26,31H,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAUMDDIHRQCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2C3=C(CCN2C(=O)C4=NC(=NC(=C4)CC(C)C)C)C5=CC=CC=C5N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1-(6-methylpyridin-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4536274.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4536276.png)
![4-chloro-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B4536281.png)

![2-[(4-bromophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4536296.png)
![2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4536299.png)
![3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4536312.png)

![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4536316.png)
![4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4536340.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4536348.png)
![4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B4536351.png)
![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4536369.png)